molecular formula C20H19ClN2O3S2 B2912952 N-[2-(4-chlorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1115871-50-5

N-[2-(4-chlorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2912952
CAS No.: 1115871-50-5
M. Wt: 434.95
InChI Key: ULKNMNKOXWWVNF-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the sulfonamide group, and the attachment of the chlorophenyl and ethyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its sulfonamide group, in particular, contributes to its potential as a bioactive molecule with diverse applications in medicinal chemistry .

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S2/c1-23(28(25,26)17-5-3-2-4-6-17)18-12-14-27-19(18)20(24)22-13-11-15-7-9-16(21)10-8-15/h2-10,12,14H,11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKNMNKOXWWVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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